N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a heterocyclic amide derivative featuring a partially saturated quinoline core (tetrahydroquinolin) substituted with an acetyl group at the 1-position and a butyramide moiety at the 6-position. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-5-15(19)16-13-7-8-14-12(10-13)6-4-9-17(14)11(2)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFGUEHATOSMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with butyric anhydride or butyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Tetrahydroquinolin vs. Quinoline and Quinoxaline
- Quoline-based acrylamides (e.g., 6m) : Fully aromatic quinoline cores (e.g., in compound 6m) enable π-π stacking interactions but may increase susceptibility to metabolic oxidation.
- Quinoxaline acetamides (e.g., 4a) : The bicyclic quinoxaline structure (two nitrogen atoms) offers distinct electronic properties, favoring hydrogen bonding and dipole interactions.
Amide Substituent Variations
Butyramide vs. Benzamide and Acrylamide
Physicochemical and Structural Data
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide (CAS No. 941870-68-4) is a synthetic organic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of an acetyl group and a butyramide moiety attached to a tetrahydroquinoline ring. The synthesis typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with butyric anhydride or butyric acid under controlled conditions to ensure high yield and purity.
The biological activity of this compound is mediated through its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes, leading to various biological effects. Although the precise molecular pathways are still under investigation, preliminary studies suggest that it may exhibit both antimicrobial and anticancer activities .
Antimicrobial Properties
Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For instance, certain derivatives have been tested against various bacterial strains and have shown promising results. The specific activity of this compound in this regard remains to be fully elucidated but suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related tetrahydroquinoline compounds exhibit cytotoxic effects against several cancer cell lines. For example:
These findings indicate that some synthesized derivatives may possess superior potency compared to established chemotherapeutic agents like Doxorubicin.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study published in Elsevier, several novel tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor activity. Compounds were tested against various cancer cell lines with IC50 values indicating their efficacy compared to Doxorubicin. Notably, some compounds exhibited IC50 values significantly lower than Doxorubicin's .
Case Study 2: Mechanistic Insights
Another study explored the mechanism by which tetrahydroquinoline derivatives exert their anticancer effects. The research focused on fragment-based ligand discovery techniques to identify protein targets within cancer cells that are modulated by these compounds. The findings revealed a broad range of protein interactions that could explain the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
